molecular formula C20H30N2O2S B256405 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B256405
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: QQBGZJMKBAVIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and cancer.

Wirkmechanismus

2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and blocking the influx of calcium ions. This mechanism of action effectively reduces the sensitivity of sensory neurons to painful stimuli, resulting in a reduction of pain and inflammation.
Biochemical and Physiological Effects:
2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models. In particular, 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and visceral pain. Moreover, 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high selectivity for TRPV1, which makes it a valuable tool for studying the role of TRPV1 in pain, inflammation, and cancer. Moreover, 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has good solubility in water and can be easily administered to animals. However, one of the main limitations of 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low potency, which requires high doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for the research on 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Firstly, further studies are needed to investigate the potential therapeutic applications of 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in various medical conditions, including pain, inflammation, and cancer. Secondly, the development of more potent TRPV1 antagonists with improved pharmacokinetic properties could lead to the development of more effective treatments for pain and inflammation. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function, needs to be further elucidated to fully understand the potential therapeutic applications of TRPV1 antagonists.

Synthesemethoden

The synthesis of 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 4-butylcyclohexanone with thiourea to form 2-{[(4-Butylcyclohexyl)thio]carbonyl}thiourea. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to yield 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and cancer. In particular, 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain and inflammation. By blocking TRPV1, 2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can effectively reduce pain and inflammation in various animal models.

Eigenschaften

Produktname

2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molekularformel

C20H30N2O2S

Molekulargewicht

362.5 g/mol

IUPAC-Name

2-[(4-butylcyclohexanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H30N2O2S/c1-2-3-6-13-9-11-14(12-10-13)19(24)22-20-17(18(21)23)15-7-4-5-8-16(15)25-20/h13-14H,2-12H2,1H3,(H2,21,23)(H,22,24)

InChI-Schlüssel

QQBGZJMKBAVIJK-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Kanonische SMILES

CCCCC1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.